1-Benzyl-4-[(3-chlorophenyl)amino]piperidine-4-carbonitrile
Description
1-Benzyl-4-[(3-chlorophenyl)amino]piperidine-4-carbonitrile is a piperidine-derived compound featuring a benzyl group at the 1-position, a 3-chlorophenylamino substituent at the 4-position, and a nitrile functional group. This structure places it within a broader class of piperidine carbonitriles, which are of interest in medicinal chemistry and materials science due to their diverse biological and physicochemical properties .
The compound is synthesized via nucleophilic addition of 3-chloroaniline to a benzyl-piperidone intermediate, followed by cyanide introduction under acidic conditions, a method analogous to related derivatives .
Properties
IUPAC Name |
1-benzyl-4-(3-chloroanilino)piperidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3/c20-17-7-4-8-18(13-17)22-19(15-21)9-11-23(12-10-19)14-16-5-2-1-3-6-16/h1-8,13,22H,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJDUDFFVNFZPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C#N)NC2=CC(=CC=C2)Cl)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00233174 | |
| Record name | 1-Benzyl-4-((3-chlorophenyl)amino)piperidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00233174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84254-99-9 | |
| Record name | 4-[(3-Chlorophenyl)amino]-1-(phenylmethyl)-4-piperidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84254-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Benzyl-4-((3-chlorophenyl)amino)piperidine-4-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084254999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC73395 | |
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| Record name | 1-Benzyl-4-((3-chlorophenyl)amino)piperidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00233174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-4-[(3-chlorophenyl)amino]piperidine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.018 | |
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Preparation Methods
The synthesis of 1-Benzyl-4-[(3-chlorophenyl)amino]piperidine-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzyl group: This step often involves the use of benzyl halides in the presence of a base to facilitate nucleophilic substitution.
Attachment of the chlorophenylamino group: This can be done through a coupling reaction, such as a Buchwald-Hartwig amination, using appropriate catalysts and conditions.
Formation of the carbonitrile group: This step may involve the use of cyanating agents under controlled conditions to introduce the nitrile functionality.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
1-Benzyl-4-[(3-chlorophenyl)amino]piperidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or chlorophenyl positions, using nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
1-Benzyl-4-[(3-chlorophenyl)amino]piperidine-4-carbonitrile has been investigated for its potential pharmacological effects. Its structure suggests that it may interact with various biological targets, particularly in the central nervous system.
Case Study: Antidepressant Activity
Research has indicated that derivatives of piperidine compounds can exhibit antidepressant-like activity. In a study involving animal models, the administration of similar compounds led to significant improvements in depressive behaviors, suggesting that 1-benzyl-4-[(3-chlorophenyl)amino]piperidine-4-carbonitrile could have similar effects due to its structural analogies .
Analytical Chemistry Applications
The compound is utilized in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) for separation and analysis.
HPLC Method Development
A notable application involves the separation of 1-benzyl-4-[(3-chlorophenyl)amino]piperidine-4-carbonitrile using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile and water, with the addition of phosphoric acid for compatibility with mass spectrometry (MS). This method allows for efficient isolation and purification of the compound from complex mixtures .
| Parameter | Details |
|---|---|
| Mobile Phase | Acetonitrile and water |
| Additive | Phosphoric acid (or formic acid for MS) |
| Column Type | Newcrom R1 HPLC column |
Organic Synthesis Applications
In organic synthesis, 1-benzyl-4-[(3-chlorophenyl)amino]piperidine-4-carbonitrile serves as a valuable intermediate. Its unique structure allows for further modifications and derivatizations, making it useful in the synthesis of more complex molecules.
Synthesis of Piperidine Derivatives
The compound can be used as a building block in the synthesis of various piperidine derivatives, which are often employed in drug development. The ability to modify the benzyl and chlorophenyl groups provides synthetic chemists with versatile pathways to create new compounds with potential therapeutic effects .
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[(3-chlorophenyl)amino]piperidine-4-carbonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The 3-chloro derivative exhibits intermediate lipophilicity compared to 2-chloro (higher logP) and 4-fluoro (lower logP) analogs. Chlorine’s electronegativity and steric effects influence solubility and binding affinity in biological systems .
- Synthesis Efficiency : Yields for chloro-substituted analogs consistently exceed 90%, reflecting robust synthetic protocols .
Analytical and Pharmacokinetic Profiles
- HPLC Analysis : The 3-chloro and 2-chloro derivatives are analyzed using Newcrom R1 columns with mobile phases containing acetonitrile, water, and phosphoric acid. The 3-chloro variant’s method is scalable for preparative isolation, critical for pharmacokinetic studies .
- Thermal Stability : While direct data are lacking, 3-chlorophenyl-containing compounds (e.g., 1-(3-chlorophenyl)-1H-tetrazole) demonstrate exothermic decomposition at high temperatures, suggesting similar stability concerns for the 3-chloro piperidine derivative .
Biological Activity
1-Benzyl-4-[(3-chlorophenyl)amino]piperidine-4-carbonitrile, with the CAS number 84254-99-9, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C19H20ClN3
- Molar Mass : 325.84 g/mol
- LogP : 4.07, indicating moderate lipophilicity, which may influence its bioavailability and permeability.
Biological Activity Overview
1-Benzyl-4-[(3-chlorophenyl)amino]piperidine-4-carbonitrile exhibits several biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. For instance, it has shown promising results against osteosarcoma (U2OS) and cervical carcinoma (HeLa) cells with an IC50 value of approximately 0.69 µM and 0.70 µM, respectively .
- Dipeptidyl Peptidase-4 (DPP-4) Inhibition : DPP-4 is involved in glucose metabolism and has been targeted for diabetes treatment. Compounds similar to 1-benzyl derivatives have been studied for their ability to inhibit DPP-4, thereby enhancing insulin secretion and reducing blood glucose levels .
Structure-Activity Relationship (SAR)
The biological activity of 1-benzyl-4-[(3-chlorophenyl)amino]piperidine-4-carbonitrile can be attributed to its structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Benzyl Group | Enhances lipophilicity and possibly improves binding affinity to target proteins. |
| Chlorophenyl Moiety | Contributes to the compound's interaction with biological targets, potentially increasing antitumor efficacy. |
| Piperidine Ring | Provides structural stability and is a common scaffold in pharmacologically active compounds. |
Case Study 1: Antitumor Efficacy
In a study assessing the antitumor potential of various piperidine derivatives, 1-benzyl-4-[(3-chlorophenyl)amino]piperidine-4-carbonitrile was evaluated for its cytotoxic effects on cancer cell lines. The compound demonstrated significant inhibition of cell growth at low micromolar concentrations, suggesting its potential as a lead compound in cancer therapy .
Case Study 2: DPP-4 Inhibition
Research focusing on DPP-4 inhibitors highlighted the effectiveness of related piperidine compounds in modulating glucose levels in diabetic models. The findings indicated that derivatives with similar structures could significantly lower blood glucose levels by inhibiting DPP-4 activity .
Q & A
Q. What are the established synthetic routes for 1-Benzyl-4-[(3-chlorophenyl)amino]piperidine-4-carbonitrile, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves:
- Step 1: Alkylation of piperidine with benzyl chloride to form 1-benzylpiperidine .
- Step 2: Introduction of the 3-chlorophenylamino group via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in solvents like toluene or dioxane under reflux .
- Step 3: Cyanide incorporation at the 4-position using trimethylsilyl cyanide (TMSCN) or NaCN in aprotic solvents (e.g., DMF) .
Optimization: Adjust reaction temperature (60–120°C), catalyst loading (1–5 mol%), and solvent polarity to improve yield (typically 40–70%) and purity (>95%) .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR: Use - and -NMR to confirm substituent positions (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm, piperidine protons at δ 2.5–3.5 ppm) .
- X-ray Crystallography: Employ SHELX software for structure refinement. Key parameters include bond angles (e.g., C-C-N in the piperidine ring: ~109.5°) and torsion angles to assess ring puckering .
- HPLC: Utilize reverse-phase columns (e.g., Newcrom R1) with mobile phases like acetonitrile/water (70:30) for purity analysis .
Q. How do physicochemical properties (e.g., logP, solubility) influence its pharmacological screening?
Methodological Answer:
- logP Calculation: Predicted logP ~2.5 (via computational tools like MarvinSketch), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
- Solubility: Poor aqueous solubility (<1 mg/mL) necessitates DMSO or PEG-400 as vehicles for in vitro assays. Solubility can be enhanced via salt formation (e.g., hydrochloride) .
Q. What in vitro assays are recommended for preliminary biological evaluation?
Methodological Answer:
- Receptor Binding: Screen against GPCRs (e.g., serotonin or dopamine receptors) using radioligand displacement assays (IC₅₀ determination) .
- Enzyme Inhibition: Test acetylcholinesterase (AChE) inhibition via Ellman’s method, comparing activity to donepezil .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
Methodological Answer:
- Substituent Variation: Replace 3-chlorophenyl with 4-fluorophenyl () or cyclohexyl () to modulate steric/electronic effects.
- Cyanide Replacement: Substitute -CN with -COCH₃ to alter hydrogen-bonding capacity .
- Quantitative SAR (QSAR): Use CoMFA/CoMSIA models to correlate substituent properties (e.g., Hammett σ) with IC₅₀ values .
Q. What computational strategies elucidate its interaction with biological targets?
Methodological Answer:
Q. How can contradictory data on synthetic yields or biological activities be resolved?
Methodological Answer:
- Yield Discrepancies: Replicate reactions under inert atmospheres (N₂/Ar) to control moisture-sensitive intermediates (e.g., cyanide steps) .
- Biological Variability: Standardize assay conditions (e.g., cell passage number, serum-free media) and validate via orthogonal assays (e.g., SPR vs. fluorescence) .
Q. What advanced analytical methods address challenges in impurity profiling?
Methodological Answer:
Q. How does conformational analysis (e.g., ring puckering) impact its bioactivity?
Methodological Answer:
Q. What mechanistic insights explain its potential therapeutic effects?
Methodological Answer:
- Target Engagement: Use CRISPR-Cas9 KO models to confirm AChE as the primary target. Validate via rescue experiments .
- Pathway Analysis: Perform RNA-seq on treated neuronal cells to identify downstream pathways (e.g., BDNF/TrkB) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
